molecular formula C19H18FNO6 B11155187 5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11155187
M. Wt: 375.3 g/mol
InChI Key: NZQXWSNGTWFFLW-UHFFFAOYSA-N
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Description

5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution Reagents: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinase activity, affecting cell signaling pathways .

Properties

Molecular Formula

C19H18FNO6

Molecular Weight

375.3 g/mol

IUPAC Name

5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H18FNO6/c1-25-15-6-10(7-16(26-2)17(15)27-3)14(22)9-19(24)12-8-11(20)4-5-13(12)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23)

InChI Key

NZQXWSNGTWFFLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O

Origin of Product

United States

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